molecular formula C16H12BrN3O3 B2895606 2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-54-0

2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2895606
CAS RN: 865286-54-0
M. Wt: 374.194
InChI Key: XFPCQGDZJLUQTG-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .


Molecular Structure Analysis

The molecular structure of benzamide derivatives, including “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide”, involves various types of bonds and interactions. These include N–H–O and C–H–O hydrogen bonds, Br–Br halogen bonds, C–H–π, and C–Br–π molecular contacts . The bromine atom plays a key role in these interactions .

Scientific Research Applications

Anticancer and Antidiabetic Potential:

  • Studies on related 1,3,4-oxadiazole derivatives reveal significant anticancer activities through in vitro evaluations. For instance, compounds have shown activity against breast cancer cell lines, indicating the therapeutic potential of these chemical frameworks in oncology (Salahuddin et al., 2014). Moreover, antidiabetic screening of novel dihydropyrimidine derivatives, which incorporate the 1,3,4-oxadiazol moiety, demonstrated their efficacy in in vitro α-amylase inhibition assays (J. Lalpara et al., 2021).

Antimicrobial and Nematocidal Activities:

  • Research into benzofuran-oxadiazole hybrids has uncovered their antimicrobial properties, highlighting the potential of oxadiazole derivatives in combating microbial infections (P. Sanjeeva et al., 2021). Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity, suggesting their utility in agricultural pest control (Dan Liu et al., 2022).

Photodynamic Therapy Applications:

  • The synthesis of new zinc phthalocyanine compounds substituted with oxadiazole-related groups has been explored for their high singlet oxygen quantum yield. These properties make them suitable candidates for photodynamic therapy, a treatment method for cancer utilizing light-sensitive compounds (M. Pişkin et al., 2020).

Catalytic Activity in Organic Synthesis:

  • Oxadiazoline and ketoimine palladium(II) complexes supported on a chitosan membrane have demonstrated catalytic activity for the Suzuki–Miyaura cross-coupling in water, showcasing the versatility of oxadiazole derivatives in facilitating organic reactions (Jamal Lasri et al., 2011).

Future Directions

The future directions for research on “2-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine, given their known antimicrobial, analgesic, anti-inflammatory, anticancer, and parasitic disease activities .

properties

IUPAC Name

2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCQGDZJLUQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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